The synthesis of sacubitrilat involves multiple steps that can vary depending on the method employed. A typical synthesis pathway includes:
These methods yield sacubitrilat in varying degrees of purity and yield, often requiring purification processes such as crystallization.
Sacubitrilat possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , and its structure includes:
The structural data reveal that sacubitrilat's three-dimensional conformation allows it to effectively inhibit neprilysin, thus enhancing endogenous peptide levels .
Sacubitrilat participates in several chemical reactions that are critical for its pharmacological effects:
The mechanism of action of sacubitrilat primarily involves:
Sacubitrilat exhibits specific physical and chemical properties that influence its pharmaceutical applications:
These properties are critical for formulation development in pharmaceutical applications .
Sacubitrilat's primary application is in the treatment of heart failure as part of the combination therapy with valsartan under the brand name Entresto. Recent research has also explored its potential repurposing as an anti-cancer agent due to its ability to modulate cellular pathways related to apoptosis and cell cycle regulation . This expanding scope highlights the versatility of sacubitrilat beyond cardiovascular diseases into oncology.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3